tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Medicinal Chemistry Synthetic Chemistry Building Block Procurement

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2089314-86-1) is a Boc-protected, hydrochloride salt form of the 1,6-diazaspiro[3.3]heptane scaffold—a constrained spirocyclic diamine. The compound features a rigid bicyclic framework (Fsp³ = 0.90) with the Boc protecting group on the 1-position nitrogen and the free amine at the 6-position presented as the hydrochloride salt.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72
CAS No. 2089314-86-1
Cat. No. B2538583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
CAS2089314-86-1
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CNC2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H
InChIKeyBXTUVVDLVKBWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2089314-86-1): A Boc-Protected Spirocyclic Diamine Building Block for MedChem Procurement


tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2089314-86-1) is a Boc-protected, hydrochloride salt form of the 1,6-diazaspiro[3.3]heptane scaffold—a constrained spirocyclic diamine. The compound features a rigid bicyclic framework (Fsp³ = 0.90) with the Boc protecting group on the 1-position nitrogen and the free amine at the 6-position presented as the hydrochloride salt [1]. With a molecular weight of 234.72 g/mol, calculated LogP of 0.43, topological polar surface area (TPSA) of 42 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, this building block is widely stocked by major suppliers (Enamine, ChemScene, CymitQuimica) at 95–98% purity and is intended exclusively for research and further manufacturing use [1].

Why Generic Substitution Among Diazaspiro[3.3]heptane Building Blocks Fails: The Critical Role of Regioisomer, Salt Form, and Protecting-Group Identity


The 1,6-diazaspiro[3.3]heptane scaffold exists in multiple regioisomeric and salt forms that are not interchangeable for medicinal chemistry campaigns. The position of the Boc protecting group (1- vs. 6- vs. 2-position) dictates which amine is available for downstream derivatization, directly determining the geometry of the final ligand and its target engagement [1]. The choice between hydrochloride, oxalate, and free-base forms materially affects solubility, handling, stoichiometric calculations, and compatibility with subsequent synthetic steps—the hydrochloride salt provides higher aqueous solubility than the free base, while the oxalate salt adds 54.6 Da of counterion mass per molecule relative to the hydrochloride, reducing scaffold mass efficiency by approximately 18.4% [1]. Furthermore, the 2,6-diazaspiro regioisomer has been predominantly explored for CDK and menin-MLL inhibition, whereas the 1,6-diazaspiro isomer appears preferentially in CNS-targeted and nicotinic receptor modulator patent families [1].

Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiators for tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2089314-86-1)


Evidence 1: HCl Salt vs. Free Base—Molecular Weight and Counterion Impact on Stoichiometric Precision

The hydrochloride salt form (CAS 2089314-86-1) has a molecular weight of 234.72 g/mol, compared to the corresponding free base tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (CAS 1330763-95-5) at 198.26 g/mol [1][2]. This 36.46 Da difference (HCl) is critical for accurate molar calculations in reaction setup. The hydrochloride salt is a well-defined crystalline solid stable at 2–8°C under dry-sealed conditions, whereas the free base is typically described as a free-flowing solid requiring similar storage [1][2]. The hydrochloride salt is reported to have improved aqueous solubility facilitating solution-phase chemistry compared to the free base, which exhibits higher lipophilicity (calculated LogP of 1.32 for the free base vs. 0.43 for the hydrochloride salt) [2][3].

Medicinal Chemistry Synthetic Chemistry Building Block Procurement

Evidence 2: HCl Salt vs. Oxalate Salt—Counterion Mass Efficiency and Atom Economy for Multi-Step Synthesis

The hydrochloride salt (MW 234.72 g/mol) delivers the 1,6-diazaspiro[3.3]heptane-1-carboxylate scaffold with a Cl⁻ counterion of 35.45 Da. In contrast, the corresponding oxalate salt (tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, CAS 1394319-56-2) has a molecular weight of 288.30 g/mol, with the oxalate counterion contributing 90.03 Da (as the hemioxalate, C₂HO₄⁻) [1]. Per gram of purchased material, the hydrochloride salt provides approximately 0.849 g of active scaffold (free base equivalent), while the oxalate salt provides only 0.688 g—a 23.4% higher active-scaffold yield per unit mass for the hydrochloride . Additionally, the oxalate salt is listed as discontinued or carry-controlled by certain suppliers, whereas the hydrochloride salt is in active, multi-vendor commercial supply (Enamine, ChemScene, CymitQuimica, Leyan) with catalog-level availability [1].

Process Chemistry Scale-Up Synthesis Cost-Efficiency Analysis

Evidence 3: 1,6-Diazaspiro vs. 2,6-Diazaspiro Regioisomer—Target Engagement Geometry and Patent Literature Application Divergence

The 1,6-diazaspiro[3.3]heptane regioisomer (target compound scaffold) places the two nitrogen atoms in an angular, non-equivalent arrangement with the spiro carbon at position 1, creating a distinct N–N distance and exit vector geometry compared to the 2,6-diazaspiro[3.3]heptane regioisomer. The 2,6-regioisomer (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride, CAS 1207840-19-4) has been extensively patented for CDK inhibition (IC₅₀ values in the 14–200 nM range for elaborated derivatives) and menin-MLL protein-protein interaction inhibition [1][2]. In contrast, the 1,6-regioisomer appears in patent families targeting CNS disorders, nicotinic acetylcholine receptor modulation, and VDCC blocking activity (e.g., US 8,623,901 B2) . This divergence in patent landscape reflects the non-interchangeable geometry of the two regioisomers; a 2,6-scaffold derivative cannot recapitulate the binding pose of a 1,6-scaffold derivative without compromising key ligand-receptor contacts .

Kinase Inhibitor Design CNS Drug Discovery Regioisomer Selectivity

Evidence 4: 1-Boc vs. 6-Boc Positional Isomer—Orthogonal Protection Strategy and Sequential Derivatization Compatibility

The target compound (Boc at 1-position, free amine at 6-position as HCl salt; CAS 2089314-86-1) provides a specific orthogonal protection pattern where the Boc group shields the sterically encumbered 1-position nitrogen adjacent to the spiro center, leaving the 6-position azetidine nitrogen freely available as the hydrochloride salt for first-step functionalization [1]. In contrast, the 6-Boc positional isomer (tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride, CAS 1955556-99-6) reverses this pattern—the Boc group occupies the 6-position, rendering the 1-position amine as the free nucleophile . The SMILES notation confirms the regiochemical difference: target compound SMILES is Cl.CC(C)(C)OC(=O)N1CCC11CNC1 (Boc on ring-1 nitrogen), versus the 6-isomer SMILES Cl.CC(C)(C)OC(=O)N1CC2(CCN2)C1 (Boc on the 6-position azetidine nitrogen) [1]. This positional difference determines which amine is first exposed for coupling reactions and consequently the trajectory of the growing molecule—a critical consideration for PROTAC linker attachment and fragment-based drug design where exit vector geometry dictates ternary complex formation [1].

Orthogonal Protection Sequential Functionalization PROTAC Linker Chemistry

Evidence 5: Diazaspiro[3.3]heptane Core vs. Piperazine—Metabolic Stability and Lipophilic Efficiency Gains from Spirocyclic Constraint

The 1,6-diazaspiro[3.3]heptane scaffold functions as a conformationally constrained piperazine bioisostere. Incorporating the diazaspiro core in place of piperazine has been shown to improve metabolic stability by blocking oxidative metabolism at the quaternary spiro center, while simultaneously reducing lipophilicity—a combination that enhances Lipophilic Ligand Efficiency (LLE) . Specifically, the 1-methyl-1,6-diazaspiro[3.3]heptane analog is reported to exhibit low lipophilicity that enhances aqueous solubility in drug candidates, with improved metabolic stability attributed to the quaternary spiro center blocking oxidative metabolism common in piperazines . While these data are reported for the 1-methyl derivative rather than the 1-Boc compound directly, the physicochemical benefit originates from the spirocyclic core architecture shared across the series, making the 1-Boc building block the key entry point for accessing this advantaged scaffold [1]. The Allen et al. (2013) study further demonstrated that diazaspirocyclic scaffolds directly linked to heteroaromatic hinge binders provided ligand-efficient kinase inhibitors (LE values enabling fragment-to-lead optimization) with selectivity profiles tunable by substitution at the spirocycle [1].

Bioisostere Strategy Metabolic Stability Lipophilic Ligand Efficiency

Best Research and Industrial Application Scenarios for tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2089314-86-1)


Scenario 1: CNS-Targeted Lead Optimization Requiring a Conformationally Constrained Piperazine Bioisostere

Medicinal chemistry teams developing CNS-penetrant small molecules should select the 1,6-diazaspiro regioisomer (as the HCl salt) when the target pharmacology involves nicotinic acetylcholine receptors, voltage-dependent calcium channels, or other CNS targets for which the 1,6-scaffold has patent precedent [1]. The hydrochloride salt's improved aqueous solubility (LogP 0.43 vs. 1.32 for the free base) facilitates solution-phase parallel synthesis during hit-to-lead expansion, while the orthogonally protected scaffold (Boc at N1, free amine at N6) enables sequential functionalization with the correct exit-vector geometry for CNS target engagement [1][2].

Scenario 2: PROTAC Degrader Linker Assembly Requiring Defined Amine Geometry

For PROTAC development programs, the 1-Boc-1,6-diazaspiro[3.3]heptane scaffold provides a rigid, three-dimensional linker element that can orient the E3 ligase ligand and the target protein ligand in specific relative geometries critical for ternary complex formation [1]. The hydrochloride salt at the 6-position amine allows direct amide coupling or reductive amination without prior deprotection, while the Boc group at the 1-position remains intact for later orthogonal deprotection and conjugation. The 23.4% higher active-scaffold mass fraction of the HCl salt vs. the oxalate salt improves cost-efficiency for the multi-gram quantities often required for PROTAC linker optimization [1][3].

Scenario 3: Kinase Inhibitor Scaffold-Hopping Campaigns Using Spirocyclic ATP-Mimetic Cores

Based on the Allen et al. (2013) demonstration that diazaspirocyclic scaffolds directly linked to heteroaromatic hinge binders yield ligand-efficient kinase inhibitors with crystallographically confirmed binding modes in the ATP pocket, the 1,6-diazaspiro[3.3]heptane core serves as a starting point for scaffold-hopping away from flat heterocycles [2]. The Fsp³ value of 0.90 for the target compound indicates high three-dimensionality, a property increasingly correlated with improved clinical success rates. The HCl salt form ensures reliable stoichiometry during the critical first-step coupling to the hinge-binding heterocycle, where over- or under-charging would compromise yield and purity [2][3].

Scenario 4: Fragment-Based Drug Discovery (FBDD) Requiring High-Purity, Pre-Protected Building Blocks

In fragment-based screening cascades, the 1,6-diazaspiro[3.3]heptane scaffold—with its low molecular weight core (free base MW 198.26), high Fsp³, and dual hydrogen-bonding capability—meets fragment-likeness criteria (Rule of Three) when elaborated with minimal substituents [3]. The target compound's commercial availability at 95–98% purity from multiple vendors (Enamine, ChemScene, CymitQuimica, Leyan) with catalog-level stock reduces procurement lead times for fragment elaboration. The HCl salt form's defined stoichiometry eliminates the purity and hydration-state ambiguities sometimes encountered with oxalate or free-base forms, ensuring reproducible fragment-soaking or co-crystallization experiments [1][3].

Quote Request

Request a Quote for tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.